molecular formula C10H6ClF3O B15223401 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde

3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde

Cat. No.: B15223401
M. Wt: 234.60 g/mol
InChI Key: BCWUUWKPAJPMJR-OWOJBTEDSA-N
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Description

3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)benzaldehyde.

    Reaction with Acrolein: The key step involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with acrolein under basic conditions to form the desired acrylaldehyde derivative.

    Catalysts and Solvents: Commonly used catalysts include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid.

    Reduction: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde.

    4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Another compound with similar functional groups but different reactivity and applications.

    4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with analgesic properties studied for its potential in pain management.

Uniqueness

This compound is unique due to its combination of a chloro and trifluoromethyl group on the phenyl ring, coupled with an acrylaldehyde moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H6ClF3O

Molecular Weight

234.60 g/mol

IUPAC Name

(E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enal

InChI

InChI=1S/C10H6ClF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+

InChI Key

BCWUUWKPAJPMJR-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)/C=C/C=O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C=CC=O

Origin of Product

United States

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